Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

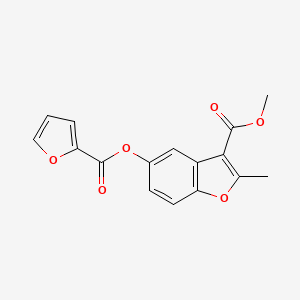

Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based small molecule characterized by a furan-2-carbonyloxy substituent at the 5-position of the benzofuran core. The presence of the furan-2-carbonyloxy group introduces unique electronic and steric effects, distinguishing it from halogenated or alkoxy-substituted analogs.

Properties

Molecular Formula |

C16H12O6 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C16H12O6/c1-9-14(16(18)19-2)11-8-10(5-6-12(11)21-9)22-15(17)13-4-3-7-20-13/h3-8H,1-2H3 |

InChI Key |

XNGANKQSHJFXNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-(furan-2-carbonyloxy)-2-methyl-benzofuran-3-carboxylic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Nitric acid or potassium permanganate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and benzofuran rings. These interactions can lead to changes in cellular pathways and biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares key structural features, molecular weights, and substituents of methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate with analogous derivatives:

Key Observations:

- In contrast, halogenated derivatives (e.g., 4-fluoro or bromo analogs) introduce electron-withdrawing effects, which may enhance stability or alter binding affinities .

- Lipophilicity: Methoxy-substituted derivatives (e.g., 3,4-dimethoxybenzoyloxy) exhibit increased lipophilicity, which could improve membrane permeability compared to the furan analog .

- Steric Considerations: Bulky substituents like bromine or sulfonamide groups (e.g., in CID 979409) may hinder molecular packing, affecting crystallinity or solubility .

Crystallographic and Stability Data

- Crystal Packing: Halogenated benzofurans (e.g., bromo derivatives) exhibit intermolecular interactions such as C–H⋯O hydrogen bonds and π–π stacking, which stabilize their crystal structures . The furan-2-carbonyloxy analog’s packing behavior may differ due to the flexibility of the furan ring.

- Thermal Stability: Methoxy and sulfonamide derivatives generally show higher thermal stability compared to halogenated analogs, as inferred from their solid-state interactions .

Biological Activity

Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate (commonly referred to as MFB) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of MFB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MFB has the following chemical structure:

- Molecular Formula : C16H12O6

- CAS Number : 830057

- IUPAC Name : this compound

The compound features a benzofuran core with a furan moiety, which is known for its diverse biological activities.

Antioxidant Activity

MFB has been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. Research indicates that compounds with similar structures exhibit significant free radical scavenging activity. The antioxidant activity of MFB can be attributed to its ability to donate electrons and neutralize free radicals.

Antimicrobial Properties

Preliminary studies suggest that MFB exhibits antimicrobial activity against various bacterial strains. The presence of the furan ring is often associated with increased antimicrobial efficacy. In vitro tests have shown that MFB can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

MFB has also demonstrated anti-inflammatory properties in cell-based assays. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory conditions.

Enzyme Inhibition

Recent research has indicated that MFB may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been observed to inhibit carboxylesterases, which play a role in drug metabolism and detoxification processes. This inhibition could enhance the bioavailability of other therapeutic agents when co-administered.

Study 1: Antioxidant Activity Assessment

A study conducted by Chen et al. (2020) evaluated the antioxidant capacity of MFB using DPPH and ABTS assays. The results showed that MFB exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid.

| Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 50 | 55 |

| 100 | 75 | 80 |

Study 2: Antimicrobial Efficacy

In a study published by Liu et al. (2021), MFB was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Study 3: Anti-inflammatory Mechanism Exploration

A recent investigation into the anti-inflammatory effects of MFB revealed that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that MFB could be beneficial in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.